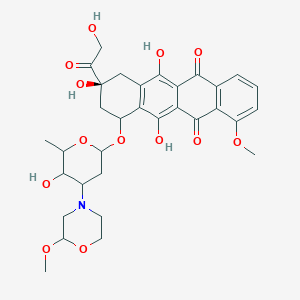

Nemorubicin

描述

This compound is a morpholinyl analogue of the anthracycline doxorubicin with antineoplastic activity. This compound is metabolized via the P450 CYP3A enzyme to a highly cytotoxic derivative. Unlike most anthracyclines, this compound is a topoisomerase I inhibitor and appears to exert its effect through the nucleotide excision repair (NER) system. In addition, this agent does not show cross-resistance with other anthracyclines.

antineoplastic; structure in first source

See also: this compound Hydrochloride (active moiety of).

属性

IUPAC Name |

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMCWCONSULRHO-UHQPFXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057619 | |

| Record name | Nemorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-90-0 | |

| Record name | Nemorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108852-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemorubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,10S)-6,8,11-trihydroxy-10-(((2R,4S,5S,6S)-5-hydroxy-4-((S)-2-methoxymorpholino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEMORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7618O47BQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nemorubicin's Mechanism of Action on DNA Topoisomerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemorubicin, a third-generation anthracycline, and its highly potent metabolite, PNU-159682, represent a significant departure from classical anthracyclines in their primary mechanism of action. While structurally related to doxorubicin, emerging evidence strongly indicates that the primary cytotoxic effects of this compound's active metabolite are mediated through the inhibition of DNA topoisomerase II, rather than topoisomerase I. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of this compound and PNU-159682, with a focus on their interaction with topoisomerase II and the critical role of the Nucleotide Excision Repair (NER) pathway in mediating their cytotoxic effects.

Introduction: this compound and its Potent Metabolite

This compound is a synthetic doxorubicin analogue characterized by the substitution of the 3'-amino group with a methoxymorpholinyl moiety.[1] In vivo, this compound is metabolized, primarily by cytochrome P450 enzymes, into PNU-159682, a derivative that is several thousand times more cytotoxic than the parent compound.[2][3] This bioconversion is a critical determinant of this compound's potent anti-tumor activity.

Core Mechanism: Inhibition of DNA Topoisomerase II

Contrary to some initial hypotheses suggesting topoisomerase I as the primary target, substantial evidence now points to DNA topoisomerase II as the key enzyme inhibited by this compound's active metabolite, PNU-159682.[1][3] Topoisomerase II enzymes are essential for resolving topological problems in DNA, such as supercoils, knots, and catenanes, by introducing transient double-strand breaks.

PNU-159682 acts as a topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA lesions are highly cytotoxic and trigger downstream cellular responses, ultimately leading to apoptosis.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound and PNU-159682 has been evaluated across a range of human cancer cell lines. The data consistently demonstrates the significantly higher potency of the metabolite.

| Compound | Cell Line | IC50 / IC70 | Concentration (nM) | Reference |

| This compound | HT-29 | IC70 | 68 - 578 | |

| This compound | A2780 | IC70 | 68 - 578 | |

| This compound | DU145 | IC70 | 68 - 578 | |

| This compound | EM-2 | IC70 | 68 - 578 | |

| This compound | Jurkat | IC70 | 68 - 578 | |

| This compound | CEM | IC70 | 68 - 578 | |

| PNU-159682 | HT-29 | IC70 | 0.081 - 0.577 | |

| PNU-159682 | A2780 | IC70 | 0.081 - 0.577 | |

| PNU-159682 | DU145 | IC70 | 0.081 - 0.577 | |

| PNU-159682 | EM-2 | IC70 | 0.081 - 0.577 | |

| PNU-159682 | Jurkat | IC70 | 0.081 - 0.577 | |

| PNU-159682 | CEM | IC70 | 0.081 - 0.577 | |

| PNU-159682 | BJAB.Luc | IC50 | 0.10 | |

| PNU-159682 | Granta-519 | IC50 | 0.020 | |

| PNU-159682 | SuDHL4.Luc | IC50 | 0.055 | |

| PNU-159682 | WSU-DLCL2 | IC50 | 0.1 | |

| PNU-159682 | CAIX-expressing SKRC-52 | IC50 | 25 |

The Role of the Nucleotide Excision Repair (NER) Pathway

A unique feature of this compound's mechanism is its dependence on a functional Nucleotide Excision Repair (NER) pathway for its cytotoxic activity. The NER pathway is a major DNA repair mechanism responsible for removing bulky, helix-distorting DNA lesions.

The interaction between this compound and the NER pathway is complex. It is hypothesized that the DNA adducts formed by this compound or its metabolite are recognized by the NER machinery. The subsequent processing of these adducts by NER enzymes, particularly the endonuclease XPG, is thought to be a critical step in converting the initial DNA lesion into a cytotoxic event. Cells with deficient NER, specifically through the silencing of the XPG gene, exhibit resistance to this compound. This suggests that the NER pathway is not simply repairing the damage, but is actively involved in the mechanism of cell killing.

Downstream Signaling to Apoptosis

The accumulation of DNA double-strand breaks, resulting from the inhibition of topoisomerase II and the processing of DNA adducts by the NER pathway, activates the DNA Damage Response (DDR) signaling cascade. This intricate network of proteins senses the DNA damage and orchestrates the cellular response, which in the case of extensive, irreparable damage, is apoptosis.

Key players in this pathway include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), and their downstream effectors, the checkpoint kinases Chk2 and Chk1. Activation of the ATM-Chk2 pathway is a primary response to double-strand breaks. This leads to the phosphorylation and activation of p53, a critical tumor suppressor protein, which in turn transcriptionally activates pro-apoptotic genes, ultimately leading to the execution of the apoptotic program.

Experimental Protocols

Topoisomerase II DNA Relaxation Assay

This assay is fundamental to demonstrating the inhibitory effect of a compound on the catalytic activity of topoisomerase II. The principle is that topoisomerase II relaxes supercoiled plasmid DNA, and an inhibitor will prevent this relaxation.

Materials:

-

Purified human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer (e.g., 400 mM Tris-HCl pH 7.9, 1 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)

-

10 mM ATP solution

-

This compound or PNU-159682 dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (0.8-1.0%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase II Assay Buffer

-

2 µL 10 mM ATP

-

0.5 µg supercoiled plasmid DNA

-

Test compound (this compound or PNU-159682) at various concentrations. Include a solvent control.

-

Nuclease-free water to a final volume of 18 µL.

-

-

Initiate the reaction by adding 2 µL of diluted topoisomerase II enzyme (pre-titrated to determine the optimal amount for complete relaxation).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis until the supercoiled and relaxed DNA bands are well-separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analyze the results: a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing inhibitor concentration indicates topoisomerase II inhibition.

Topoisomerase II-mediated DNA Cleavage Assay

This assay is used to determine if a compound is a topoisomerase II poison, meaning it stabilizes the cleavable complex.

Materials:

-

Purified human topoisomerase II enzyme

-

Supercoiled or linear DNA substrate

-

10x Topoisomerase II Assay Buffer

-

10 mM ATP solution

-

This compound or PNU-159682

-

SDS solution (e.g., 1%)

-

Proteinase K

-

Agarose gel and electrophoresis apparatus

-

DNA stain and imaging system

Procedure:

-

Set up reaction mixtures as described for the relaxation assay.

-

Add topoisomerase II and incubate at 37°C for 30 minutes.

-

Add SDS to a final concentration of 0.5-1% to trap the covalent enzyme-DNA complexes.

-

Add Proteinase K and incubate further to digest the protein.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the DNA.

-

Analyze the results: an increase in the amount of linear (for supercoiled substrate) or cleaved (for linear substrate) DNA with increasing inhibitor concentration indicates the stabilization of the cleavable complex.

Conclusion

This compound, through its highly potent metabolite PNU-159682, exerts its primary anti-tumor effect by acting as a DNA topoisomerase II poison. This mechanism, coupled with the integral role of the Nucleotide Excision Repair pathway in mediating its cytotoxicity, distinguishes this compound from classical anthracyclines. A thorough understanding of these molecular interactions and the downstream signaling events leading to apoptosis is crucial for the rational design of novel therapeutic strategies and for identifying patient populations most likely to respond to this promising anti-cancer agent. Further research is warranted to fully elucidate the binding kinetics of PNU-159682 to the topoisomerase II-DNA complex and to precisely map the downstream DNA damage response pathways.

References

Nemorubicin's Enigmatic Dance with the Nucleotide Excision Repair System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorubicin, a potent anthracycline analogue, has carved a unique niche in the landscape of anticancer agents. Unlike its congeners, such as doxorubicin, this compound's cytotoxicity is not solely reliant on topoisomerase inhibition. Instead, it engages in a complex interplay with the Nucleotide Excision Repair (NER) system, a critical DNA repair pathway. This technical guide delves into the core of this interaction, presenting the pivotal role of the NER system in mediating this compound's therapeutic effects. Through a comprehensive review of preclinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document aims to provide researchers and drug development professionals with an in-depth understanding of this compound's novel mechanism of action. This understanding is paramount for the rational design of clinical trials and the development of synergistic therapeutic strategies.

Introduction: this compound - Beyond a Conventional Anthracycline

This compound (3'-deamino-3'-[2(S)-methoxy-4-morpholinyl]doxorubicin) is a third-generation anthracycline that exhibits a distinct pharmacological profile compared to traditional members of its class.[1] It demonstrates potent antitumor activity, particularly in overcoming multidrug resistance mediated by P-glycoprotein (P-gp) and MRP1.[2] A key differentiator for this compound is its metabolic activation by cytochrome P450 enzymes, primarily CYP3A4, in the liver. This process converts this compound into its major metabolite, PNU-159682.[3] This metabolite is exceptionally cytotoxic, being over 3,000 times more potent than its parent compound.[4]

The mechanism of action of this compound and PNU-159682 diverges significantly from the canonical topoisomerase II poisoning associated with doxorubicin. Instead, this compound primarily acts as a topoisomerase I inhibitor, and its metabolite, PNU-159682, forms covalent adducts with DNA.[5] Crucially, the cytotoxicity of these DNA adducts is paradoxically dependent on a functional Nucleotide Excision Repair (NER) system. This guide will explore this fascinating and counterintuitive relationship.

The Nucleotide Excision Repair (NER) Pathway: A Brief Overview

The NER pathway is a sophisticated and highly conserved DNA repair mechanism responsible for removing a wide array of bulky, helix-distorting DNA lesions. These lesions include those induced by ultraviolet (UV) radiation (e.g., thymine dimers) and various chemical carcinogens. The NER pathway can be broadly divided into two sub-pathways: Global Genome NER (GG-NER) and Transcription-Coupled NER (TC-NER).

-

GG-NER surveys the entire genome for DNA damage.

-

TC-NER specifically repairs lesions on the transcribed strand of actively expressed genes.

Both pathways converge on a common set of proteins to excise the damaged DNA segment and synthesize a new, error-free strand. Key proteins in this process include the Xeroderma Pigmentosum (XP) proteins (XPA to XPG) and the Excision Repair Cross-Complementation group 1 (ERCC1) protein.

This compound's Cytotoxicity: A Reliance on Functional NER

Preclinical studies have unequivocally demonstrated that the anticancer activity of this compound and its metabolite, PNU-159682, is contingent on an intact NER pathway. Cells with deficiencies in key NER proteins, such as ERCC1, ERCC6, and XPG, exhibit reduced sensitivity to this compound. Conversely, NER-proficient cells are more susceptible to its cytotoxic effects. This suggests that the NER machinery, in its attempt to repair the PNU-159682-induced DNA adducts, generates cytotoxic intermediates that ultimately lead to cell death.

Quantitative Data on this compound and PNU-159682 Cytotoxicity

The exceptional potency of PNU-159682 is a cornerstone of this compound's therapeutic potential. The following tables summarize the available quantitative data on its cytotoxicity.

Table 1: Comparative Cytotoxicity (IC70) of PNU-159682, this compound (MMDX), and Doxorubicin in Human Tumor Cell Lines

| Cell Line | Histotype | PNU-159682 (nmol/L) | This compound (MMDX) (nmol/L) | Doxorubicin (nmol/L) |

| HT-29 | Colon Carcinoma | 0.24 | 578 | 1540 |

| A2780 | Ovarian Carcinoma | 0.20 | 468 | 420 |

| DU145 | Prostate Carcinoma | 0.08 | 193 | 550 |

| EM-2 | Leukemia | 0.08 | 191 | 240 |

| Jurkat | Leukemia | 0.58 | 68 | 3700 |

| CEM | Leukemia | 0.07 | 131 | 1500 |

Table 2: Relative Potency of PNU-159682

| Comparison | Fold-Increase in Potency |

| PNU-159682 vs. This compound (MMDX) | 790 to 2,360-fold |

| PNU-159682 vs. Doxorubicin | 2,100 to 6,420-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments central to understanding this compound's interaction with the NER system.

Cell Viability Assay to Determine Cytotoxicity in NER-Proficient vs. NER-Deficient Cells

This protocol outlines the use of a Sulforhodamine B (SRB) assay to quantify the cytotoxic effects of this compound and PNU-159682 on cell lines with varying NER capacities.

Objective: To compare the IC50 values of this compound and PNU-159682 in NER-proficient and NER-deficient cell lines.

Materials:

-

NER-proficient (e.g., wild-type) and NER-deficient (e.g., ERCC1 or XPG knockout/knockdown) cell lines

-

Complete cell culture medium

-

This compound and PNU-159682 stock solutions

-

96-well plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Plate reader

Procedure:

-

Cell Seeding: Seed NER-proficient and NER-deficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or PNU-159682 for a specified period (e.g., 72 hours). Include a vehicle-only control.

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

-

Washing: Remove the TCA and wash the plates five times with water. Allow the plates to air dry completely.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the bound SRB dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values for each compound in both cell lines.

In Vitro NER Activity Assay (Comet-Based)

This protocol describes a modified comet assay to assess the capacity of cell extracts to incise DNA containing bulky adducts, thereby measuring NER activity.

Objective: To determine if this compound-induced DNA damage is a substrate for the NER machinery.

Materials:

-

NER-proficient cell line

-

PNU-159682

-

Comet assay kit (including lysis solution, electrophoresis buffer, and SYBR Green)

-

Microscope slides

-

Agarose (normal and low melting point)

-

Cell scraper

-

Proteinase K

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Substrate Preparation: Treat a suspension of NER-proficient cells with a high concentration of PNU-159682 to induce DNA adducts.

-

Cell Lysis: Embed the treated cells in low melting point agarose on a microscope slide and lyse the cells in a high-salt and detergent solution to generate nucleoids.

-

Extract Preparation: Prepare a nuclear extract from untreated NER-proficient cells.

-

In Vitro Repair Reaction: Incubate the slides with the PNU-159682-damaged nucleoids in the prepared nuclear extract. This allows the NER enzymes in the extract to recognize and incise the DNA at the sites of the adducts.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. The incised DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with SYBR Green and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage (comet tail moment) using appropriate software. An increase in the tail moment in the presence of the nuclear extract indicates successful NER-mediated incision of the PNU-159682-induced adducts.

Analysis of XPG Gene Silencing via Promoter Methylation

This protocol details the steps to investigate if resistance to this compound is associated with the epigenetic silencing of the XPG gene through promoter hypermethylation.

Objective: To determine the methylation status of the XPG promoter in this compound-sensitive and this compound-resistant cell lines.

Materials:

-

This compound-sensitive and -resistant cell lines

-

Genomic DNA extraction kit

-

Bisulfite conversion kit

-

Primers for methylation-specific PCR (MSP) targeting the XPG promoter (one pair for methylated DNA, one for unmethylated DNA)

-

Taq polymerase and dNTPs

-

Agarose gel electrophoresis system

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for quantitative real-time PCR (qPCR) for XPG and a housekeeping gene

-

qPCR master mix and instrument

Procedure:

-

Genomic DNA and RNA Extraction: Isolate genomic DNA and total RNA from both this compound-sensitive and -resistant cell lines.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Methylation-Specific PCR (MSP): Perform two separate PCR reactions on the bisulfite-converted DNA from each cell line: one with primers specific for the methylated XPG promoter sequence and one with primers for the unmethylated sequence.

-

Agarose Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the "methylated" reaction and its absence in the "unmethylated" reaction for the resistant cells would indicate hypermethylation of the XPG promoter.

-

XPG mRNA Expression Analysis (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using primers for XPG and a housekeeping gene to quantify the relative mRNA expression levels of XPG in the sensitive and resistant cell lines. A significant decrease in XPG mRNA in the resistant cells would correlate with the promoter hypermethylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental logic discussed in this guide.

This compound's Proposed Mechanism of Action

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nemorubicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Nemorubicin, an anthracycline antibiotic with significant potential in oncology. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, a semi-synthetic derivative of doxorubicin, is chemically designated as (7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione.[1] It is characterized by the substitution of the 3'-amino group of the daunosamine sugar with a 2-(S)-methoxymorpholinyl moiety.[2] This structural modification is crucial to its unique biological activity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₇NO₁₃ | [1] |

| Molecular Weight | 643.6 g/mol | [1] |

| CAS Number | 108852-90-0 | [1] |

| Appearance | Orange to reddish brown solid | MedChemExpress |

| Solubility | Soluble in DMSO (65 mg/mL) | MedChemExpress |

| Predicted logP | 1.8 | ChemAxon |

| Predicted pKa (most basic) | 7.5 | ChemAxon |

Synthesis of this compound

This compound is synthesized from its parent compound, doxorubicin. The key transformation involves the alkylation of the 3'-amino group of doxorubicin to form the characteristic morpholino ring. A general synthetic scheme is outlined below, based on the process described in patent literature.

Experimental Protocol: Synthesis of 3'-deamino-3'-[2"(S)-methoxy-4"-morpholinyl]-doxorubicin

Materials:

-

Doxorubicin hydrochloride

-

1,5-diiodo-2(S)-methoxy-3-oxa-pentane

-

Dry triethylamine

-

Dry dimethylformamide (DMF)

-

Methylene chloride

-

Water

Procedure:

-

Dissolve doxorubicin hydrochloride (1 equivalent) in dry dimethylformamide.

-

To this solution, add 1,5-diiodo-2(S)-methoxy-3-oxa-pentane (excess, ~8-9 equivalents) and dry triethylamine (~3 equivalents).

-

Stir the reaction mixture at room temperature for approximately 36 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous phase with methylene chloride.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in methylene chloride) to afford the desired product, 3'-deamino-3'-[2"(S)-methoxy-4"-morpholinyl]-doxorubicin (this compound).

Note: This is a generalized protocol based on patent literature. Optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that distinguishes it from its parent compound, doxorubicin. It functions as a prodrug, requiring metabolic activation to exert its potent cytotoxic effects.

Metabolic Activation

This compound is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its major and highly cytotoxic metabolite, PNU-159682 (3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin). This metabolite is reported to be several hundred to thousand times more potent than the parent compound.

References

The Genesis and Journey of Nemorubicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorubicin, a derivative of doxorubicin, represents a significant advancement in the field of anthracycline-based chemotherapy. Synthesized in the early 1990s by the Farmitalia Carlo Erba Research Center in Italy, its development was driven by the need to overcome the prevalent challenge of multidrug resistance in cancer therapy[1]. This technical guide provides an in-depth exploration of the discovery, developmental history, mechanism of action, and clinical evaluation of this compound, with a particular focus on its highly potent metabolite, PNU-159682.

Discovery and Preclinical Development

This compound, chemically known as (8S,10S)-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(2S-methoxy-4-morpholinyl)-α-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione, was designed to circumvent the efflux pump mechanisms that confer resistance to traditional anthracyclines like doxorubicin[1]. Preclinical studies revealed that this compound possesses a distinct spectrum of antitumor activity and a novel mechanism of action.

Mechanism of Action

Unlike doxorubicin, which primarily targets topoisomerase II, this compound's cytotoxic effects are mediated through a dual mechanism:

-

Topoisomerase I Inhibition: this compound acts as a topoisomerase I inhibitor, inducing single-strand DNA breaks that lead to cell cycle arrest and apoptosis[2].

-

Nucleotide Excision Repair (NER) System Involvement: The cytotoxicity of this compound is critically dependent on a functional NER pathway[1][3]. This unique characteristic suggests that the DNA adducts formed by this compound are recognized and processed by the NER machinery, leading to lethal DNA damage.

A pivotal discovery in the preclinical development of this compound was its metabolic activation by the cytochrome P450 enzyme CYP3A4 in the liver. This biotransformation yields an exceptionally potent metabolite, PNU-159682, which is several thousand times more cytotoxic than the parent compound and doxorubicin. PNU-159682 is now considered a potent DNA topoisomerase II inhibitor and is being explored as a payload for antibody-drug conjugates (ADCs).

Signaling Pathway of this compound Metabolism and Action

The metabolic activation of this compound and its subsequent mechanism of action can be visualized as follows:

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound and its metabolite PNU-159682 across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| 9L/3A4 | Glioma | 0.2 |

| Adeno-3A4 infected U251 | Glioblastoma | 1.4 |

| 9L (P450-deficient) | Glioma | 23.9 |

Table 2: In Vitro Cytotoxicity (IC70) of this compound and PNU-159682

| Cell Line | Cancer Type | This compound IC70 (nM) | PNU-159682 IC70 (nM) |

| HT-29 | Colon Cancer | 578 | 0.577 |

| A2780 | Ovarian Cancer | 468 | 0.39 |

| DU145 | Prostate Cancer | 193 | 0.128 |

| EM-2 | - | 191 | 0.081 |

| Jurkat | T-cell Leukemia | 68 | 0.086 |

| CEM | T-cell Leukemia | 131 ± 9 | 0.075 |

Key Experimental Protocols

In Vitro Cytotoxicity Assay (Crystal Violet Staining)

This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Plating: 9L and CHO cells are seeded in triplicate in 96-well plates at a density of 3,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Drug Incubation: Cells are then treated with a range of concentrations of this compound and incubated for 4 days.

-

Staining and Quantification: Following incubation, the cells are stained with crystal violet. The relative cell survival is determined by measuring the absorbance at 595 nm.

-

Data Analysis: IC50 values are calculated from the dose-response curves generated from the absorbance data.

In Vivo Xenograft Tumor Growth Delay Study

This protocol describes the evaluation of this compound's antitumor activity in a mouse xenograft model.

Methodology:

-

Tumor Cell Implantation: 9L and 9L/3A4 cells are grown as solid tumors in male ICR/Fox Chase SCID mice.

-

Drug Administration: this compound is administered either intravenously (i.v.) or intratumorally (i.t.). For example, a 60 µg/kg dose has been used in i.v. studies. Intratumoral injections involve administering a specific volume of the drug solution directly into the tumor.

-

Monitoring: Tumor sizes and body weights are measured twice weekly for the duration of the study.

-

Efficacy and Toxicity Assessment: The antitumor effect is evaluated by measuring the delay in tumor growth. Host toxicity is monitored by changes in body weight.

Clinical Development

This compound has been evaluated in clinical trials, primarily for the treatment of hepatocellular carcinoma (HCC).

Table 3: Summary of Key Clinical Trials for this compound

| Phase | Title/Indication | Key Details | Status/Results | Reference |

| Phase I | This compound in Combination with Cisplatin in Unresectable Hepatocellular Carcinoma (HCC) | To determine the maximum tolerated dose (MTD), safety, and antitumor activity of this compound administered via intrahepatic artery (IHA) with cisplatin. | The combination showed good tolerability and an interesting level of antitumor efficacy. Confirmed partial responses were reported in 3/11 evaluable patients (27%), with stable disease > 3 months in 5/11 patients (45.4%). | |

| Phase II | This compound in Hepatocellular Carcinoma | Investigational drug in phase II/III clinical testing for hepatocellular carcinoma. | Mentioned as being in Phase II/III testing in a 2005 publication. |

Synthesis

The synthesis of this compound is a multi-step process starting from doxorubicin. While detailed, proprietary synthesis methods are not fully public, the key structural modification involves the 3'-deamino-3'-[2-(S)-methoxy-4-morpholinyl] substitution. The synthesis of its highly potent metabolite, PNU-159682, has also been described in the literature, often in the context of creating derivatives for antibody-drug conjugates.

Conclusion

This compound represents a thoughtfully designed second-generation anthracycline that successfully addresses some of the limitations of its predecessors, most notably multidrug resistance. Its unique mechanism of action, reliant on the NER pathway, and its metabolic activation to the ultrapotent PNU-159682, underscore the intricate interplay between drug metabolism, DNA repair, and cytotoxicity. The clinical development of this compound, particularly in the challenging landscape of hepatocellular carcinoma, has provided valuable insights into its therapeutic potential. Further research, especially in the context of antibody-drug conjugates utilizing PNU-159682, holds significant promise for the future of targeted cancer therapy.

References

The Biotransformation of Nemorubicin to its Potent Metabolite PNU-159682: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biotransformation of the investigational anticancer drug Nemorubicin (MMDX) into its highly active metabolite, PNU-159682. The conversion, primarily mediated by the cytochrome P450 enzyme CYP3A4, results in a compound with significantly enhanced cytotoxic activity. This document outlines the metabolic pathway, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the processes involved.

Introduction

This compound, a third-generation anthracycline, is under investigation for the treatment of various cancers, including hepatocellular carcinoma.[1] Unlike traditional anthracyclines, this compound exhibits a distinct mechanism of action and is particularly noted for its conversion to the metabolite PNU-159682.[2][3] This biotransformation is a critical aspect of its therapeutic potential, as PNU-159682 is substantially more potent than the parent drug.[4][5] Studies have shown that PNU-159682 is over 3,000-fold more cytotoxic than this compound in certain cancer cell lines. The primary enzyme responsible for this bioactivation in humans is CYP3A4, a key enzyme in drug metabolism predominantly found in the liver. The mechanism of action for PNU-159682 involves intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis.

The Metabolic Pathway

The conversion of this compound to PNU-159682 is an oxidative process catalyzed by CYP3A4. This biotransformation is crucial for the drug's in vivo antitumor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biotransformation of this compound and the activity of its metabolite, PNU-159682.

Table 1: In Vitro Cytotoxicity of PNU-159682, this compound, and Doxorubicin

| Cell Line | PNU-159682 IC70 (nmol/L) | This compound IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) |

| HT-29 (Colon) | 0.58 | 1370 | 1400 |

| A2780 (Ovarian) | 0.39 | 1850 | 1650 |

| DU145 (Prostate) | 0.13 | 1000 | 2730 |

| EM-2 (Leukemia) | 0.08 | 630 | 550 |

| Jurkat (Leukemia) | 0.09 | 250 | 400 |

| CEM (Leukemia) | 0.08 | 200 | 170 |

| Data sourced from Quintieri et al. (2005). |

Table 2: Kinetic Parameters of PNU-159682 Formation in Human Liver Microsomes

| Parameter | Value |

| Substrate Concentration Range | 1 - 50 µmol/L |

| Linearity with Incubation Time | Up to at least 20 minutes |

| Linearity with Microsomal Protein | Up to 0.5 mg/mL |

| Kinetic determinations conformed to single-enzyme Michaelis-Menten kinetics. |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the biotransformation of this compound.

Biotransformation of this compound in Human Liver Microsomes

This protocol is designed to assess the conversion of this compound to PNU-159682 using human liver microsomes (HLMs).

Materials:

-

This compound (or [14C]MMDX for radiometric detection)

-

Human Liver Microsomes (HLMs)

-

NADPH

-

Tris buffer (0.3 mol/L, pH 7.4)

-

Ice-cold methanol

-

Control reagents: Boiled microsomes, buffer without NADPH

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a typical incubation mixture with a total volume of 0.2 mL consisting of 0.3 mol/L Tris buffer (pH 7.4), 0.5 mmol/L NADPH, and this compound at the desired concentration (e.g., 1-50 µmol/L).

-

Pre-incubation: Pre-incubate the mixture for 3 minutes at 37°C in a shaking water bath.

-

Initiate Reaction: Start the reaction by adding HLMs to a final protein concentration of 0.25 mg/mL.

-

Incubation: Continue to incubate at 37°C under aerobic conditions, typically for 10 minutes.

-

Stop Reaction: Terminate the reaction by adding an equal volume (0.2 mL) of ice-cold methanol.

-

Control Incubations: Perform control incubations in parallel, one in the absence of NADPH and another using boiled microsomes to ensure the observed conversion is enzymatic and cofactor-dependent.

-

Sample Processing: After stopping the reaction, precipitate the protein. An aliquot of the supernatant is then collected for analysis.

-

Analysis: Analyze the supernatant for the presence and quantity of PNU-159682 using HPLC with fluorescence detection, combined UV and radiometric detection, or LC-MS/MS.

In Vitro Cytotoxicity Assay

This protocol is used to determine and compare the cytotoxic effects of this compound, PNU-159682, and Doxorubicin on various human tumor cell lines.

Materials:

-

Human tumor cell lines (e.g., HT-29, A2780, DU145)

-

Cell culture medium and supplements

-

This compound, PNU-159682, Doxorubicin

-

Multi-well plates (e.g., 96-well)

-

Sulforhodamine B (SRB) assay reagents or similar cell viability assay kits

Procedure:

-

Cell Seeding: Seed exponentially growing cells in multi-well plates 24 hours prior to drug treatment to allow for cell attachment.

-

Drug Treatment: Expose the cells to a range of concentrations of this compound, PNU-159682, or Doxorubicin for 1 hour. Include a control group of cells not exposed to any drug.

-

Drug Removal and Incubation: After the 1-hour exposure, withdraw the drug-containing medium, wash the cells, and add fresh, drug-free medium.

-

Incubation Period: Incubate the cells for an additional 72 hours.

-

Cell Viability Assessment: Determine cell viability using a suitable assay (e.g., SRB assay).

-

Data Analysis: For each drug and cell line, calculate the IC70 values (the concentration of the drug that inhibits cell growth by 70%) from the concentration-response curves generated by linear interpolation. Each determination should be performed in replicate (e.g., six times) within each experiment, and the overall experiment should be repeated independently (e.g., at least three times).

Identification of the Key Enzyme: CYP3A4

Several experimental approaches have confirmed that CYP3A4 is the primary enzyme responsible for the conversion of this compound to PNU-159682 in human liver microsomes.

-

Correlation Studies: The rate of PNU-159682 formation in a panel of human liver microsomes from different donors showed a significant correlation with CYP3A-mediated activities.

-

Chemical Inhibition: Known inhibitors of CYP3A, such as troleandomycin and ketoconazole, markedly reduced the formation of PNU-159682.

-

Immunochemical Inhibition: A monoclonal antibody specific to CYP3A4/5 also resulted in a concentration-dependent inhibition of the biotransformation.

-

Recombinant Enzymes: Among a panel of ten cDNA-expressed human cytochrome P450 enzymes, only CYP3A4 was capable of forming PNU-159682.

Conclusion

The biotransformation of this compound to PNU-159682 by CYP3A4 is a pivotal step in its mechanism of action, leading to a metabolite with exceptionally high cytotoxicity. Understanding this metabolic pathway and the associated experimental methodologies is crucial for the continued development and clinical application of this compound. The data clearly indicate that PNU-159682 is a key contributor to the in vivo antitumor activity of the parent compound. This guide provides a foundational understanding for researchers and professionals working on the development of this compound and other drugs that undergo metabolic activation.

References

Nemorubicin: A Paradigm Shift in Overcoming Multidrug Resistance in Cancer Therapy

For Immediate Release

Milan, Italy – November 28, 2025 – A comprehensive technical analysis reveals the intricate mechanisms by which Nemorubicin, a potent anthracycline analogue, effectively circumvents multidrug resistance (MDR) in cancer cells, a major hurdle in successful chemotherapy. This guide details the unique properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the oncology space.

Developed as a derivative of doxorubicin, this compound exhibits a distinct and advantageous pharmacological profile. Unlike its parent compound, which is a well-known substrate for P-glycoprotein (P-gp), a primary driver of MDR, this compound demonstrates a remarkable ability to evade this efflux pump, leading to sustained intracellular concentrations and enhanced cytotoxicity in resistant cancer cells.

This in-depth guide explores the multifaceted approach of this compound in combating MDR, focusing on its unique mechanism of action, its metabolic activation into a highly potent derivative, and its circumvention of traditional resistance pathways.

Evading P-glycoprotein Mediated Efflux: A Key Advantage

Multidrug resistance is frequently characterized by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump chemotherapeutic agents out of cancer cells, thereby reducing their efficacy.[1] this compound's chemical structure, however, renders it a poor substrate for P-gp, allowing it to accumulate within resistant cells and exert its cytotoxic effects. This intrinsic property is a cornerstone of its ability to overcome doxorubicin resistance.

A Novel Mechanism of Action: Targeting Topoisomerase I

While traditional anthracyclines like doxorubicin primarily target topoisomerase II, this compound uniquely functions as a topoisomerase I inhibitor.[2] This alternative mechanism of action allows it to remain effective against cancer cells that have developed resistance to topoisomerase II inhibitors, a common clinical challenge. By stabilizing the topoisomerase I-DNA cleavage complex, this compound induces single-strand DNA breaks, ultimately leading to apoptosis.

Metabolic Bioactivation to a Hyper-potent Derivative

A key feature of this compound's potency is its hepatic metabolism by cytochrome P450 enzymes, particularly CYP3A4, into an exceptionally cytotoxic metabolite, PNU-159682. This metabolite is reported to be several thousand times more potent than the parent drug and doxorubicin, contributing significantly to this compound's profound anti-tumor activity.

The Crucial Role of the Nucleotide Excision Repair (NER) Pathway

Intriguingly, the cytotoxicity of this compound is dependent on a functional Nucleotide Excision Repair (NER) system.[2] This is a paradigm shift from the conventional understanding where proficient DNA repair systems often contribute to drug resistance. In the case of this compound, the NER machinery appears to process the this compound-induced DNA damage in a way that leads to lethal lesions, highlighting a unique "Achilles' heel" in cancer cells that can be exploited. Resistance to this compound has been linked to the silencing of key NER genes, such as XPG.

Quantitative Analysis of this compound's Superiority in Resistant Cells

To illustrate this compound's efficacy in overcoming MDR, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Doxorubicin in sensitive and doxorubicin-resistant cancer cell lines. The data clearly demonstrates this compound's retained or even enhanced potency in cells that are highly resistant to doxorubicin.

| Cell Line | Resistance Phenotype | Doxorubicin IC50 (nM) | This compound (MMDX) IC50 (nM) | Fold Resistance (Doxorubicin) | Fold Resistance (this compound) |

| MCF-7 | Sensitive | 8306[3] | Not Available | 1 | 1 |

| MCF-7/Dox | Doxorubicin-Resistant | >10000 (estimated) | Not Available | >1.2 | Not Available |

| K562 | Sensitive | 31[4] | Not Available | 1 | 1 |

| K562/Dox | Doxorubicin-Resistant | 996 | Not Available | 32.1 | Not Available |

| FL5.12 | Sensitive | 20 | Not Available | 1 | 1 |

| FL/Doxo | Doxorubicin-Resistant | 180 | Not Available | 9 | Not Available |

Note: Direct comparative IC50 values for this compound in these specific doxorubicin-resistant lines were not available in the searched literature. The table illustrates the resistance profiles of commonly used MDR cell lines to doxorubicin, highlighting the need for agents like this compound.

Visualizing the Mechanisms: Pathways and Workflows

To further elucidate the complex processes involved in this compound's action, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cancer cells (both sensitive and multidrug-resistant lines) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound or Doxorubicin for 48 to 72 hours.

-

MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation/Efflux)

This assay assesses the function of P-gp and whether a compound is a substrate or inhibitor of this efflux pump.

-

Cell Preparation: P-gp overexpressing cells are seeded in a 96-well plate or prepared as a cell suspension.

-

Rhodamine 123 Loading: Cells are incubated with the fluorescent P-gp substrate Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for intracellular accumulation.

-

Efflux Measurement: After loading, the cells are washed and incubated in fresh, Rhodamine 123-free medium. The decrease in intracellular fluorescence over time, representing drug efflux, is measured using a fluorescence plate reader or flow cytometer.

-

Inhibitor Co-incubation: To test for P-gp inhibition by this compound, the efflux assay is performed in the presence of various concentrations of this compound. Verapamil, a known P-gp inhibitor, is used as a positive control. A reduction in the efflux of Rhodamine 123 indicates P-gp inhibition.

Topoisomerase I DNA Cleavage Assay

This assay detects the ability of a compound to stabilize the covalent complex between topoisomerase I and DNA.

-

Substrate Preparation: A DNA substrate, typically a supercoiled plasmid or a specific oligonucleotide, is radiolabeled (e.g., with ³²P) at the 3' end.

-

Reaction Mixture: The labeled DNA substrate is incubated with purified human topoisomerase I in a reaction buffer.

-

Drug Addition: this compound (or a control compound like camptothecin) is added to the reaction mixture at various concentrations.

-

Reaction Termination: The reaction is stopped by adding a solution containing SDS and proteinase K to digest the protein component.

-

Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the cleaved DNA fragments, which appear as distinct bands. An increase in the intensity of these bands indicates stabilization of the cleavage complex.

Nucleotide Excision Repair (NER) Activity Assay (Host Cell Reactivation Assay)

This assay measures the cell's ability to repair DNA damage via the NER pathway.

-

Plasmid Damage: A reporter plasmid (e.g., containing a luciferase or GFP gene) is damaged by UV irradiation or treatment with a chemical that creates bulky DNA adducts.

-

Transfection: The damaged plasmid is transfected into the cancer cells of interest (e.g., this compound-sensitive vs. resistant cells).

-

Reporter Gene Expression: After a set period (e.g., 24-48 hours), the expression of the reporter gene is measured.

-

Analysis: The level of reporter gene expression is proportional to the cell's ability to repair the DNA damage. A lower level of expression in this compound-resistant cells would indicate a deficient NER pathway.

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant cancers. Its unique ability to evade P-glycoprotein efflux, coupled with its distinct topoisomerase I-targeting mechanism and reliance on the NER pathway for its cytotoxic effect, provides a powerful strategy to overcome resistance to conventional chemotherapies. The data and methodologies presented in this guide underscore the potential of this compound as a valuable therapeutic agent and provide a framework for further research and development in this critical area of oncology.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study of the sensitivities of cancer cells to doxorubicin, and relationships between the effect of the drug-efflux pump P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]

The Interaction of Nemorubicin with G-quadruplex DNA Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorubicin, an anthracycline derivative, is a potent anti-cancer agent with a multifaceted mechanism of action. Beyond its established role as a DNA intercalator and topoisomerase II inhibitor, emerging evidence highlights its significant interaction with G-quadruplex (G4) DNA structures. These non-canonical secondary DNA structures, prevalent in telomeric regions and oncogene promoters such as c-MYC, are increasingly recognized as promising therapeutic targets. This technical guide provides an in-depth analysis of the interaction between this compound and G-quadruplex DNA, summarizing the current understanding of the binding mechanism, and presenting detailed experimental protocols for its investigation. Furthermore, this guide visualizes the key signaling pathways affected by this interaction, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and G-Quadruplex DNA

This compound is a potent anthracycline antibiotic that has demonstrated significant activity against a range of solid tumors. Its mechanism of action has traditionally been attributed to its ability to intercalate into duplex DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. However, recent studies have broadened this understanding, revealing that this compound also interacts with G-quadruplex DNA structures.[1]

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences.[2] These structures are stabilized by the stacking of G-tetrads, which are square-planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. G-quadruplex forming sequences are notably found in telomeres, the protective caps at the ends of chromosomes, and in the promoter regions of several oncogenes, including c-MYC.[1][2] The formation and stabilization of G-quadruplexes can act as regulatory elements, influencing key cellular processes such as transcription and telomere maintenance. Consequently, small molecules that can bind to and stabilize G-quadruplexes are of significant interest as potential anti-cancer therapeutics.

This compound's Interaction with G-Quadruplex DNA

Studies have demonstrated that this compound effectively binds to G-quadruplex DNA structures found in both human telomeres and the promoter region of the c-MYC oncogene.[1] The binding of this compound stabilizes these G-quadruplex structures, which is believed to contribute to its overall anti-tumor activity.

The interaction is characterized by two primary modes of binding:

-

Intercalation: this compound can insert its planar anthracycline ring between the G-tetrads of the G-quadruplex structure.

-

End-stacking: this compound can stack on the external G-tetrads at the 5' and 3' ends of the G-quadruplex.

The stoichiometry of the interaction has been observed to be 2:1 (this compound:G-quadruplex) for the c-MYC promoter G-quadruplex, with one molecule binding to each end. For the human telomeric G-quadruplex, both intercalation and end-stacking interactions have been reported.

Quantitative Data on this compound-G-Quadruplex Interaction

Table 1: Binding Affinity (Kd) of this compound with G-Quadruplex DNA

| G-Quadruplex Sequence | Method | Binding Affinity (Kd) | Reference |

| Human Telomeric | SPR/ITC/FRET | Data not available | |

| c-MYC Promoter (Pu22) | SPR/ITC/FRET | Data not available |

Table 2: Thermodynamic Parameters of this compound-G-Quadruplex Interaction

| G-Quadruplex Sequence | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |

| Human Telomeric | ITC | Data not available | Data not available | Data not available | Data not available | |

| c-MYC Promoter (Pu22) | ITC | Data not available | Data not available | Data not available | Data not available |

Table 3: Kinetic Constants of this compound-G-Quadruplex Interaction

| G-Quadruplex Sequence | Method | Association Rate Constant (kon) (M⁻¹s⁻¹) | Dissociation Rate Constant (koff) (s⁻¹) | Reference |

| Human Telomeric | SPR | Data not available | Data not available | |

| c-MYC Promoter (Pu22) | SPR | Data not available | Data not available |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's interaction with G-quadruplex DNA, based on established protocols in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

NMR spectroscopy is a powerful technique to elucidate the three-dimensional structure of G-quadruplexes and to map the binding site of ligands like this compound at an atomic level.

Experimental Workflow:

Caption: Workflow for NMR analysis of this compound-G4 interaction.

Protocol:

-

Sample Preparation:

-

Synthesize and purify the G-quadruplex-forming oligonucleotide (e.g., human telomeric repeat or c-MYC Pu22 sequence).

-

Dissolve the oligonucleotide in a buffered solution (e.g., 10 mM phosphate buffer, 100 mM KCl, pH 7.0) to a final concentration of 0.1-1.0 mM.

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d6).

-

For interaction studies, titrate aliquots of the this compound stock solution into the G-quadruplex sample.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra to monitor changes in the imino proton region (10-12 ppm), which is characteristic of G-tetrad formation.

-

Acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), at various mixing times. These experiments provide information on through-space and through-bond proton connectivities, respectively.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances of the G-quadruplex in its free and this compound-bound states.

-

Identify intermolecular NOEs between this compound and the G-quadruplex protons to determine the binding site and orientation of the drug.

-

Use the distance restraints derived from NOE intensities to calculate the three-dimensional structure of the this compound-G-quadruplex complex using molecular modeling software (e.g., XPLOR-NIH, AMBER).

-

Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometry and Binding Affinity

ESI-MS is a sensitive technique used to determine the stoichiometry of non-covalent complexes and can provide an estimation of relative binding affinities.

Experimental Workflow:

References

A Technical Guide to the Initial Preclinical Studies and Antitumor Activity of Nemorubicin

This document provides an in-depth overview of the preclinical data for Nemorubicin (also known as MMDX), a third-generation anthracycline derivative. The focus is on its unique mechanism of action, in vitro and in vivo antitumor activities, and the experimental methodologies employed in its initial evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a semi-synthetic derivative of doxorubicin, designed to overcome mechanisms of chemoresistance and exhibit a distinct antitumor profile.[1] Unlike its parent compound, doxorubicin, which primarily targets topoisomerase II, this compound's cytotoxic effects are mediated through a novel pathway involving bioactivation and a different enzymatic target.

Bioactivation to PNU-159682

A critical aspect of this compound's pharmacology is its role as a prodrug. In vivo, it is metabolized by cytochrome P450 enzymes, specifically CYP3A4 in the liver, into a highly potent metabolite, PNU-159682 (3'-deamino-3",4'-anhydro-[2"(S)-methoxy-3"(R)-oxy-4"-morpholinyl]doxorubicin).[2][3] This bioactivation is crucial for its enhanced in vivo efficacy, as PNU-159682 is reported to be several hundred to over a thousand times more cytotoxic than this compound itself.[4][5] The plasma of patients treated with this compound has shown significantly higher cytotoxicity than what would be expected from the concentration of the parent drug alone, supporting the role of this potent metabolite.

Molecular Targeting and DNA Damage Response

The primary molecular mechanism of this compound and PNU-159682 involves the following key steps:

-

Topoisomerase I Inhibition: this compound induces DNA strand breaks primarily by inhibiting topoisomerase I, distinguishing it from traditional anthracyclines. This makes it active in cell lines resistant to topoisomerase II inhibitors.

-

DNA Intercalation: The molecule can intercalate into duplex DNA and also acts as a ligand for G-quadruplex DNA segments, stabilizing their structure.

-

Role of Nucleotide Excision Repair (NER): Uniquely, this compound's cytotoxicity is dependent on a functional Nucleotide Excision Repair (NER) system. Studies using Chinese Hamster Ovary (CHO) cell lines deficient in NER genes (like ERCC1) showed that this compound is significantly more cytotoxic in cells with a proficient NER system. This suggests that the NER machinery is improperly engaged by the this compound-induced DNA damage, leading to lethal DNA lesions.

The following diagram illustrates the bioactivation pathway of this compound.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Formation and antitumor activity of PNU-159682, a major metabolite of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

The Decisive Role of CYP3A4 in the Metabolic Activation of the Anticancer Agent Nemorubicin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 28, 2025

Abstract

Nemorubicin (also known as MMDX) is a potent anthracycline analogue that has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma. A critical aspect of its mechanism of action lies in its metabolic activation to the highly cytotoxic metabolite, PNU-159682. This biotransformation is predominantly, if not exclusively, catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides a comprehensive overview of the pivotal role of CYP3A4 in the metabolic activation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound and other CYP3A4-metabolized anticancer agents.

Introduction

This compound, or 3'-deamino-3'-[2''(S)-methoxy-4''-morpholinyl]doxorubicin, is a third-generation anthracycline that exhibits a distinct pharmacological profile compared to its parent compound, doxorubicin.[1] A hallmark of this compound's activity is its metabolic conversion to 3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin, known as PNU-159682.[1] This metabolite is reported to be over 3,000-fold more cytotoxic than this compound itself.[2] The enzymatic catalyst for this critical activation step has been identified as CYP3A4, a key enzyme in drug metabolism.[1] Understanding the intricacies of this metabolic pathway is paramount for optimizing the therapeutic application of this compound and for predicting potential drug-drug interactions.

The Metabolic Activation Pathway

The biotransformation of this compound to PNU-159682 is a CYP3A4-mediated oxidative reaction. This metabolic activation is essential for the full realization of this compound's potent anticancer effects.

Quantitative Analysis of this compound Metabolism and Cytotoxicity

The following tables summarize the key quantitative data related to the CYP3A4-mediated metabolism of this compound and the resulting cytotoxicity.

Table 1: Enzyme Kinetics of PNU-159682 Formation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (μM) | 14.3 ± 2.1 | [3] |

| Vmax (pmol/min/mg protein) | 149 ± 15 | |

| Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) | 10.4 |

Table 2: Inhibition of PNU-159682 Formation in Human Liver Microsomes

| Inhibitor | Concentration | % Inhibition | Reference |

| Ketoconazole | 1 μM | 81.4 | |

| Troleandomycin | 100 μM | 94.7 |

Note: Specific Ki values for these inhibitors in the context of this compound metabolism have not been reported in the reviewed literature.

Table 3: In Vitro Cytotoxicity (IC70) of this compound and PNU-159682 in Human Cancer Cell Lines

| Cell Line | This compound (nM) | PNU-159682 (nM) | Fold Increase in Potency | Reference |

| HT-29 (Colon) | 578 | 0.58 | ~997 | |

| A2780 (Ovarian) | 468 | 0.39 | ~1200 | |

| DU145 (Prostate) | 193 | 0.13 | ~1485 | |

| EM-2 (Leukemia) | 191 | 0.08 | ~2388 | |

| Jurkat (Leukemia) | 68 | 0.09 | ~756 | |

| CEM (Leukemia) | 131 | 0.08 | ~1638 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Metabolism of this compound in Human Liver Microsomes (HLMs)

This protocol is adapted from Quintieri et al., 2005.

Objective: To determine the rate of PNU-159682 formation from this compound in HLMs.

Materials:

-

Pooled human liver microsomes (e.g., from BD Gentest)

-

This compound (MMDX)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

Trifluoroacetic acid

-

HPLC system with UV or fluorescence detection

Procedure:

-

Prepare incubation mixtures in potassium phosphate buffer containing HLMs (0.25 mg/mL protein concentration) and this compound at various concentrations (e.g., 1 to 50 μM for kinetic studies).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 10 minutes, within the linear range of the reaction).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of PNU-159682 using a validated HPLC method.

In Vitro Cytotoxicity Assay

This protocol is a general representation based on the methods described by Quintieri et al., 2005.

Objective: To determine the cytotoxic effects of this compound and PNU-159682 on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29, A2780)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound and PNU-159682 stock solutions

-

96-well cell culture plates

-

MTT or similar cell viability reagent

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and PNU-159682 for a specified duration (e.g., 1 hour).

-

Remove the drug-containing medium, wash the cells, and add fresh drug-free medium.

-

Incubate the cells for a further period (e.g., 72 hours).

-

Assess cell viability using an MTT assay or a similar method.

-

Measure the absorbance using a plate reader and calculate the IC70 values (the concentration of drug that inhibits cell growth by 70%).

Conclusion

The metabolic activation of this compound by CYP3A4 to its profoundly more cytotoxic metabolite, PNU-159682, is a critical determinant of its anticancer efficacy. The data and protocols presented in this technical guide underscore the central role of CYP3A4 in this biotransformation. For researchers and drug developers, a thorough understanding of this pathway is essential for the rational design of clinical trials, the prediction of drug-drug interactions with CYP3A4 inhibitors or inducers, and the exploration of personalized medicine approaches based on patient-specific CYP3A4 activity. Further investigation into the specific Ki values of potent CYP3A4 inhibitors for this reaction would provide an even more refined understanding of the potential for clinically significant interactions.

References

- 1. Formation and antitumor activity of PNU-159682, a major metabolite of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The interaction of this compound metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

Nemorubicin's Cytotoxicity Spectrum: An In-depth Technical Guide to Early Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorubicin (formerly known as MMDX) is a potent anthracycline derivative that has demonstrated a unique and powerful cytotoxicity profile in early research. Unlike its parent compound doxorubicin, this compound exhibits activity against multi-drug resistant (MDR) cancer cell lines and operates through a distinct mechanism of action. This technical guide provides a comprehensive overview of the early research findings on this compound's cytotoxicity spectrum, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used to ascertain these findings.

Mechanism of Action

This compound's cytotoxic effects are multifaceted, involving its bioactivation to an exceptionally potent metabolite and a reliance on the host cell's DNA repair machinery.

1.1. Bioactivation to PNU-159682

This compound is a prodrug that is metabolized in vivo by cytochrome P450 3A4 (CYP3A4) into its active form, PNU-159682.[1][2] This metabolite is reported to be over 3,000-fold more cytotoxic than the parent compound.[1] PNU-159682 exerts its potent anti-tumor activity through strong, reversible intercalation with DNA, particularly at G:C base pairs, and by inhibiting topoisomerase II.[3][4]

1.2. Role of the Nucleotide Excision Repair (NER) Pathway

A key differentiator in this compound's mechanism is its dependence on a functional Nucleotide Excision Repair (NER) pathway for its cytotoxic activity. Studies have shown that cancer cells with deficiencies in NER pathway components, such as ERCC1, CSB/ERCC6, and XPA, exhibit resistance to this compound. This suggests that the DNA lesions induced by this compound are recognized and processed by the NER machinery, leading to cell death. A derivative of PNU-159682 has been shown to induce DNA damage that is dependent on the Transcription-Coupled Nucleotide-Excision-Repair (TC-NER) pathway, with the efficacy being affected by the knockout of the XPA gene.

In Vitro Cytotoxicity Spectrum

Early studies have demonstrated the potent cytotoxic activity of this compound and its metabolite, PNU-159682, across a range of human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound (MMDX) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / IC70 (nM) | Assay Method | Reference |

| HT-29 | Colon Carcinoma | IC70: 578 | SRB | |

| A2780 | Ovarian Carcinoma | IC70: 468 | SRB | |

| DU145 | Prostate Carcinoma | IC70: 193 | SRB | |

| EM-2 | - | IC70: 191 | SRB | |

| Jurkat | T-cell Leukemia | IC70: 68 | SRB | |

| CEM | T-cell Leukemia | IC70: 131 | SRB |

Table 2: Cytotoxicity of PNU-159682 Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / IC70 (nM) | Assay Method | Reference |

| HT-29 | Colon Carcinoma | IC70: 0.577 | SRB | |

| A2780 | Ovarian Carcinoma | IC70: 0.39 | SRB | |

| DU145 | Prostate Carcinoma | IC70: 0.128 | SRB | |

| EM-2 | - | IC70: 0.081 | SRB | |

| Jurkat | T-cell Leukemia | IC70: 0.086 | SRB | |

| CEM | T-cell Leukemia | IC70: 0.075 | SRB | |

| L1210 | Murine Leukemia | >3000-fold more potent than this compound | Not Specified | |

| MX-1 | Human Mammary Carcinoma | Effective in vivo | Not Applicable |

Note: The cytotoxicity of this compound and PNU-159682 in non-cancerous cell lines has not been extensively reported in early research. For context, doxorubicin has shown cytotoxicity against normal cell lines such as human embryonic kidney cells (293T).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in early this compound research.

3.1. Sulforhodamine B (SRB) Cytotoxicity Assay